Compliance with Oral Drug-Likeness Rule (Lipinski's Rule of Five) Compared to General Thresholds
The compound's calculated physicochemical properties position it within favorable drug-like space, showing zero violations of Lipinski's Rule of Five (Molecular Weight, logP, H-Bond Donors/Acceptors). This differentiates it from many other piperazinylpyrimidine cores that can exceed these thresholds, limiting their utility as early-stage leads [1].
| Evidence Dimension | Drug-likeness (Lipinski's Rule of Five Violations) |
|---|---|
| Target Compound Data | Molecular Weight: 380.47 g/mol; SlogP: 3.75; H-Bond Donors: 1; H-Bond Acceptors: 3; Violations: 0 |
| Comparator Or Baseline | Lipinski Rule Thresholds (MW ≤500; logP ≤5; HBD ≤5; HBA ≤10) |
| Quantified Difference | Zero violations for target compound vs. baseline tolerating up to 0 violations for oral drug-likeness |
| Conditions | Calculated properties from MMsINC database [1] |
Why This Matters
Zero violations indicate a high probability of acceptable oral absorption, making this compound a favorable scaffold for oral drug discovery programs compared to analogs with higher molecular weight or logP.
- [1] MMsINC Database. Molecule record for MMscode: MMs01302043. Lipinski's drug-like rule: 1; Violations of Lipinski's rule: 0. View Source
